

physicochemical properties of 2,6-dimethylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylpyrimidine-4-carboxylic acid

Cat. No.: B2454967

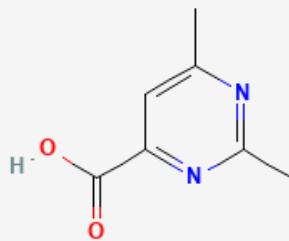
[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2,6-dimethylpyrimidine-4-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Well-Characterized Molecule

2,6-dimethylpyrimidine-4-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and agrochemical development. Its pyrimidine core is a prevalent scaffold in biologically active molecules, and this compound serves as a key intermediate in the synthesis of advanced therapeutics, including kinase inhibitors and antiviral agents.^{[1][2]} For drug development professionals, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is the foundation upon which formulation, pharmacokinetics, and ultimately, therapeutic efficacy are built.


This guide provides a comprehensive overview of the core physicochemical properties of **2,6-dimethylpyrimidine-4-carboxylic acid**. In the absence of extensive published experimental data for this specific molecule, we present a framework for its characterization, combining predicted values, data from structurally analogous compounds, and detailed, field-proven protocols for experimental determination. This approach empowers researchers to not only

estimate the compound's behavior but also to generate the precise, high-quality data required for successful research and development.

Chemical Identity and Structure

A precise identification is the starting point for all subsequent characterization. The fundamental properties of **2,6-dimethylpyrimidine-4-carboxylic acid** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	2,6-dimethylpyrimidine-4-carboxylic acid	[3]
CAS Number	54198-74-2	[1][4]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1][3]
Molecular Weight	152.15 g/mol	[1][4]
Canonical SMILES	CC1=CC(=NC(=N1)C)C(=O)O	[3]
InChI Key	MCF5YMKFEOQWAU-UHFFFAOYSA-N	[3]

Chemical Structure:

Core Physicochemical Properties: A Data-Driven Analysis

This section details the key physicochemical parameters that govern the behavior of **2,6-dimethylpyrimidine-4-carboxylic acid** in various environments. Where direct experimental data is unavailable, we provide data for the parent compound, pyrimidine-4-carboxylic acid, as a validated reference point and discuss the expected influence of the dimethyl substitution.

Acidity (pKa)

The acid dissociation constant (pKa) is arguably the most critical parameter for any ionizable drug candidate. It dictates the compound's charge state at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.

- **Expected Behavior:** The molecule possesses a carboxylic acid group, making it an acidic compound. It also has two basic nitrogen atoms within the pyrimidine ring, but their basicity is significantly reduced by the electron-withdrawing nature of the aromatic ring and the adjacent carboxyl group. The primary pKa of interest will be that of the carboxylic acid.
- **Analog Data:** The experimental melting point of the parent compound, pyrimidine-4-carboxylic acid, is 229.8-231.9°C.[\[5\]](#)
- **Predicted pKa:** For the parent pyrimidine-4-carboxylic acid, the predicted pKa is 2.81 ± 0.10 .
[\[5\]](#)
- **Expert Insight:** The two methyl groups at the 2 and 6 positions are electron-donating. This electronic effect will slightly destabilize the conjugate base (carboxylate), making the carboxylic acid less acidic. Therefore, the pKa of **2,6-dimethylpyrimidine-4-carboxylic acid** is expected to be slightly higher than 2.81. Computational prediction tools like those from ChemAxon or ACD/Labs are often used to estimate such values, with typical prediction errors (RMSE) around 0.5 to 1.1 pKa units.[\[6\]](#)[\[7\]](#)

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "greasiness." It is a key predictor of membrane permeability, protein binding, and metabolic stability.

- **Predicted Value:** The predicted XlogP value for **2,6-dimethylpyrimidine-4-carboxylic acid** is 0.6.[\[3\]](#)

- Interpretation: A LogP of 0.6 indicates a relatively balanced hydrophilic-lipophilic character. This value suggests the compound may have reasonable aqueous solubility while still possessing sufficient lipophilicity to engage with biological membranes, a favorable profile for many drug candidates.

Solubility

Solubility is the extent to which a compound dissolves in a solvent to give a homogeneous solution. For drug development, aqueous solubility at physiological pH is paramount for absorption and bioavailability.

- Expected Behavior: As a carboxylic acid, the aqueous solubility of this compound will be highly pH-dependent. At pH values well below its pKa (e.g., pH 1-2), it will exist predominantly in its neutral, less soluble form. At pH values above its pKa, it will be in its ionized, more soluble carboxylate form.
- Analog Data: The solubility of the parent compound, pyrimidine-4-carboxylic acid, has been determined in several solvents:[5][8]
 - PBS (pH 7.2): ~1 mg/mL
 - DMSO: ~20 mg/mL
 - Ethanol: ~0.25 mg/mL
- Expert Insight: The addition of two methyl groups increases the lipophilicity of the molecule (as reflected in the positive XlogP). Consequently, the intrinsic aqueous solubility of **2,6-dimethylpyrimidine-4-carboxylic acid** is expected to be lower than that of its parent compound. However, its solubility in organic solvents like DMSO may be comparable or slightly enhanced.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces.

- Analog Data: The melting point for the parent pyrimidine-4-carboxylic acid is 229.8-231.9°C. [5] For comparison, the related compound 2-Amino-4,6-dimethylpyrimidine has a melting

point of 151-153 °C, illustrating the significant impact of functional group changes on crystal packing and intermolecular forces.[9]

- Expert Insight: The addition of methyl groups can influence the melting point in complex ways by altering molecular symmetry and the efficiency of crystal packing. While a precise prediction is difficult without experimental data, the value is expected to be that of a stable, crystalline solid at room temperature.

Summary of Physicochemical Data

Parameter	Predicted/Analog Value	Comments
Acidic pKa	> 2.81 (Predicted)	Based on the pKa of pyrimidine-4-carboxylic acid (2.81).[5] The methyl groups are expected to increase this value slightly.
XlogP	0.6 (Predicted)	Indicates a balance of hydrophilic and lipophilic character.[3]
Aqueous Solubility	pH-dependent; likely < 1 mg/mL at pH 7.2	Inferred from pyrimidine-4-carboxylic acid solubility (1 mg/mL).[5][8] Expected to be lower due to methyl groups.

| Melting Point | Not available | The parent compound melts at ~230°C.[5] Expected to be a crystalline solid. |

Experimental Determination Protocols

Given the absence of published data, the ability to experimentally determine these properties is crucial. The following sections provide robust, self-validating protocols for key analyses.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring pH changes as a titrant of known concentration is added to the sample solution. The pKa can be determined from the inflection point of the resulting curve or, more accurately, from the pH at the half-equivalence point.[6][10]

Methodology:

- System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[6]
- Sample Preparation:
 - Prepare a stock solution of **2,6-dimethylpyrimidine-4-carboxylic acid** in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low.
 - Dilute the stock solution into a vessel containing a known volume of purified water to a final concentration of approximately 1 mM.
 - Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[6]
 - Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of acids.[6]
- Titration Procedure:
 - Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.
 - Make the solution acidic by adding 0.1 M HCl until the pH is stable at ~pH 2.[6]
 - Begin the titration by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH).
 - Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[6]
 - Continue the titration until the pH reaches ~12.
- Data Analysis (Half-Equivalence Point Method):

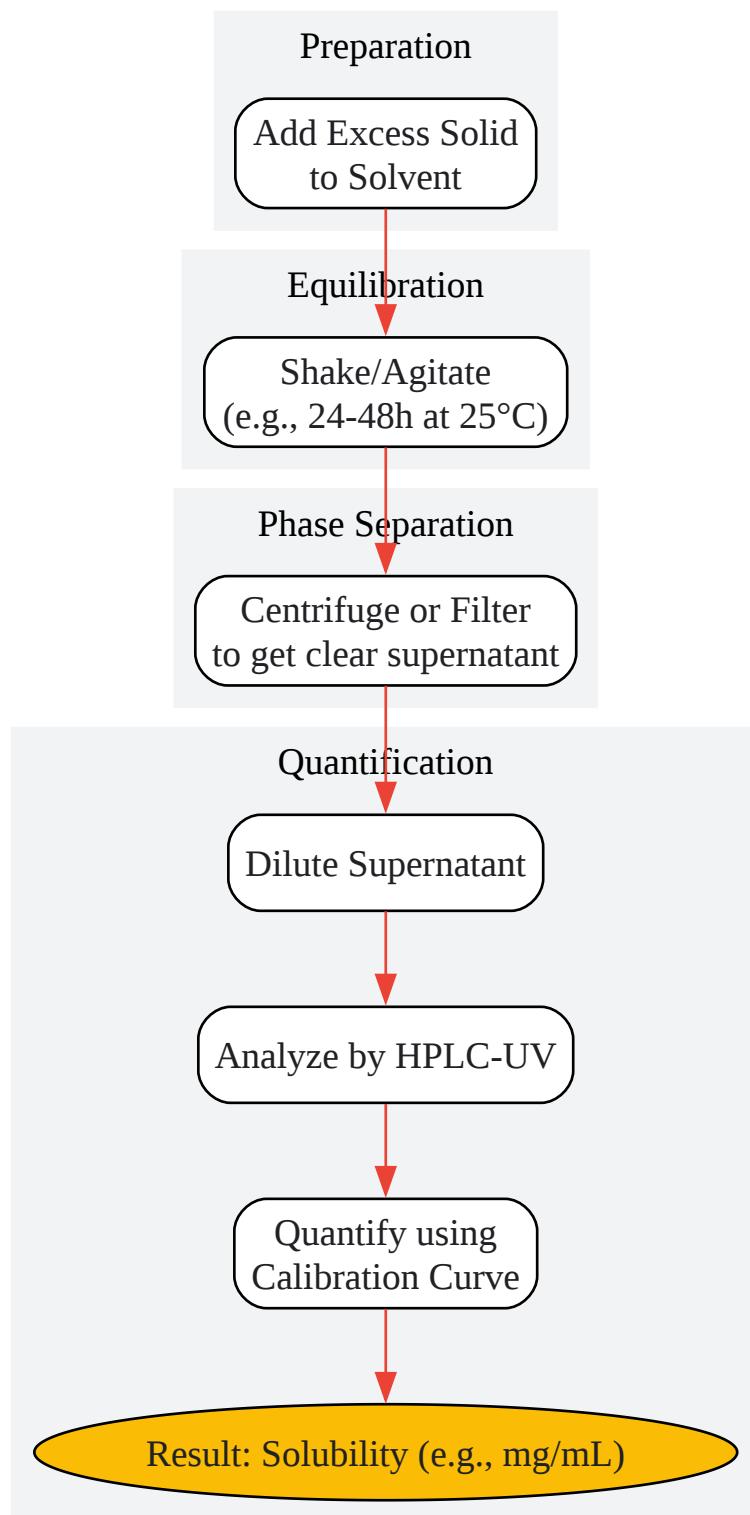
- Plot pH (y-axis) versus the volume of NaOH added (x-axis).
- Identify the equivalence point, which is the point of maximum slope on the titration curve (the steepest part of the "S" shape).[10][11]
- Determine the volume of titrant added to reach the half-equivalence point (half the volume of the equivalence point).
- The pH at the half-equivalence point is equal to the pKa of the carboxylic acid, as at this point, the concentrations of the acid and its conjugate base are equal ($[HA] = [A^-]$).[11][12]
- Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[6]

Workflow for pKa Determination

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Thermodynamic Solubility by Shake-Flask Method


The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[\[13\]](#) It involves agitating an excess of the solid compound in a solvent until equilibrium is reached, then measuring the concentration of the dissolved compound.

Methodology:

- Sample Preparation: Add an excess amount of solid **2,6-dimethylpyrimidine-4-carboxylic acid** to several vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2). The excess solid ensures that saturation is achieved.[\[13\]](#)[\[14\]](#)
- Equilibration:
 - Seal the vials tightly.
 - Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[\[7\]](#) To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the concentration does not change, equilibrium has been reached.[\[15\]](#)
- Phase Separation:
 - After equilibration, allow the vials to stand to let undissolved solids settle.
 - Separate the saturated supernatant from the excess solid. This must be done carefully to avoid disturbing the solid. Common methods include:
 - Centrifugation of the vial, followed by careful removal of the supernatant.
 - Filtration using a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).[\[14\]](#)
- Quantification:

- Accurately dilute a known volume of the clear supernatant with a suitable solvent.
- Determine the concentration of the dissolved compound using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][15]
- A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.
- Validation: The experiment should be performed in at least triplicate for each solvent condition to ensure the results are reliable and reproducible.

Workflow for Shake-Flask Solubility Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Conclusion

2,6-dimethylpyrimidine-4-carboxylic acid is a valuable scaffold for chemical innovation. While direct experimental data on its physicochemical properties are sparse, a robust profile can be constructed through a combination of computational prediction, analysis of structural analogs, and rigorous experimental work. Its predicted pKa of >2.81, balanced lipophilicity ($XlogP \approx 0.6$), and pH-dependent aqueous solubility make it a compound with a promising starting profile for drug discovery. By employing the standardized protocols detailed in this guide, researchers can confidently generate the high-quality data needed to advance their projects, transforming this promising building block into a well-characterized lead compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethylpyrimidine-4-carboxylic acid [myskinrecipes.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. PubChemLite - 2,6-dimethylpyrimidine-4-carboxylic acid (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Pyrimidinocarboxylic acid | 31462-59-6 [chemicalbook.com]
- 6. chemaxon.com [chemaxon.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]
- 10. forum.chemaxon.com [forum.chemaxon.com]
- 11. 2,6-Dimethoxypyrimidine-4-carboxylic acid | C7H8N2O4 | CID 2736210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 14. chemaxon.com [chemaxon.com]
- 15. docs.chemaxon.com [docs.chemaxon.com]
- To cite this document: BenchChem. [physicochemical properties of 2,6-dimethylpyrimidine-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2454967#physicochemical-properties-of-2-6-dimethylpyrimidine-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com